molecular formula C9H13NO B1338071 (S)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-38-0

(S)-1-Amino-3-phenylpropan-2-ol

Cat. No.: B1338071
CAS No.: 133522-38-0
M. Wt: 151.21 g/mol
InChI Key: JIIXMZQZEAAIJX-VIFPVBQESA-N
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Description

(S)-1-Amino-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image The compound consists of an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (-C6H5) attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of (S)-1-Amino-3-phenylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the asymmetric synthesis of this compound using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. This approach often employs transition metal catalysts and ligands to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Additionally, the use of chiral resolution techniques, such as chromatography or crystallization, can be implemented to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

    Oxidation: Formation of (S)-1-Amino-3-phenylpropan-2-one or (S)-1-Amino-3-phenylpropanal.

    Reduction: Formation of (S)-1-Amino-3-phenylpropan-2-amine.

    Substitution: Formation of (S)-1-Amino-3-phenylpropan-2-chloride or other substituted derivatives.

Scientific Research Applications

(S)-1-Amino-3-phenylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of (S)-1-Amino-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a ligand for certain enzymes or receptors, modulating their activity. For example, it can interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.

The hydroxyl and amino groups in the molecule allow it to form hydrogen bonds and other interactions with target proteins, facilitating its binding and activity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its affinity for certain binding sites.

Comparison with Similar Compounds

(S)-1-Amino-3-phenylpropan-2-ol can be compared with other similar compounds, such as:

    ®-1-Amino-3-phenylpropan-2-ol: The enantiomer of this compound, which may exhibit different biological activities and properties due to its opposite stereochemistry.

    1-Amino-2-phenylpropan-2-ol: A structural isomer with the amino and hydroxyl groups on adjacent carbon atoms, leading to different chemical reactivity and biological effects.

    1-Amino-3-phenylpropan-1-ol: Another structural isomer with the hydroxyl group on the terminal carbon, resulting in distinct chemical and physical properties.

Biological Activity

(S)-1-Amino-3-phenylpropan-2-ol, also known as (S)-3-amino-3-phenylpropan-1-ol, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Melting Point : Approximately 69 °C
  • Structure : Contains an amino group and an alcohol group, contributing to its bioactivity.

The chiral nature of this compound allows it to exist in two enantiomeric forms, with the (S)-enantiomer being the biologically active one. This chirality enhances its potential as a building block for synthesizing other chiral molecules, which is crucial in pharmaceutical research.

Research indicates that this compound may function as a monoamine reuptake inhibitor , impacting neurotransmitter systems by influencing serotonin and norepinephrine levels in the brain. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameMolecular FormulaUnique Features
(R)-1-Amino-3-phenylpropan-2-olC₉H₁₃NOEnantiomer with different biological activity
1-Amino-2-propanolC₃H₉NOSimpler structure; lacks phenyl group
2-AminoethanolC₂H₇NOShorter chain; used in different biological contexts

The presence of the phenyl group in this compound enhances its lipophilicity and interaction potential within biological systems compared to simpler amino alcohols.

Neurotransmitter Modulation

This compound's structural similarity to amino acids allows it to modulate neurotransmitter systems effectively. Studies suggest it may inhibit the reuptake of monoamines, which could lead to increased availability of these neurotransmitters at synaptic clefts, potentially improving mood and cognitive function.

Antioxidant Activity

Recent studies have shown that this compound exhibits antioxidant properties, which can help mitigate oxidative stress within cells. This activity may contribute to its protective effects against neurodegenerative diseases .

Antimicrobial Properties

In vitro studies indicate that this compound can enhance the antimicrobial activity of certain antibiotics against resistant strains of bacteria such as Staphylococcus aureus. This suggests its potential role as an adjuvant in antibiotic therapy .

Study on Antidepressant Effects

A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, supporting its potential as a therapeutic agent for mood disorders .

Interaction Studies

Research on interaction studies has shown that this compound can form diastereomeric complexes with various chiral guest molecules. These interactions are crucial for understanding its role in catalysis and drug design. Variations in the structure of both the amino alcohol and guest molecules significantly influence binding affinities and selectivity.

Properties

IUPAC Name

(2S)-1-amino-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXMZQZEAAIJX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511737
Record name (2S)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133522-38-0
Record name (2S)-1-Amino-3-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-amino-3-phenylpropan-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirring solution of 1-azido-3-phenyl-propan-2-ol (590 mg, 3.4 mmol) in 20 mL methanol under a nitrogen atmosphere was added 10 mg of Pd(OH)2/C (10%). Hydrogen gas was delivered via balloon. The solution was stirred overnight at room temperature. The catalyst was removed by filtering the solution through a bed of celite, and the filtrate was concentrated to give a clear oil under reduced pressure. M+1=152.
Name
1-azido-3-phenyl-propan-2-ol
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-(phenylmethyl)oxirane (7.5 g, 56.3 mmol) in NH4OH (100 mL) was stirred at 25° C. in a sealed tube. After 12 h, the solution was concentrated and used directly: LCMS (ES) m/e 152 (M+H)+.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 6.0 g of 3-phenyl-2-hydroxypropylazide (prepared as described in Preparation 16), 2.6 g of lithium aluminum hydride and 300 ml of anhydrous tetrahydrofuran were used, to give 5.26 g of the title compound, melting at 64° C. to 66° C.
Name
3-phenyl-2-hydroxypropylazide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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